3-(2,6-Diisopropylphenyl)-1-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
Description
This compound is a chiral imidazolium salt featuring a 2,6-diisopropylphenyl substituent and a hydroxy-substituted dihydroindenyl moiety. The hexafluorophosphate (PF₆⁻) counterion enhances solubility in polar aprotic solvents, a critical property for catalytic systems.
Properties
Molecular Formula |
C24H31F6N2OP |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
2-[3-[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium-1-yl]-2,3-dihydro-1H-inden-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C24H31N2O.F6P/c1-16(2)19-10-7-11-20(17(3)4)23(19)26-13-12-25(15-26)22-14-18-8-5-6-9-21(18)24(22)27;1-7(2,3,4,5)6/h5-11,15-17,22,24,27H,12-14H2,1-4H3;/q+1;-1 |
InChI Key |
WTKUKCJNELOBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C3CC4=CC=CC=C4C3O.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electrophilic nature of the imidazolium nitrogen enables nucleophilic attack, particularly at the C2 position of the heterocyclic ring. This reactivity is critical in forming coordination complexes or modified ionic liquids. For example:
-
Reaction with Alkoxides : Deprotonation under basic conditions generates carbene intermediates, which can act as ligands in transition-metal catalysis.
-
Anion Exchange : The hexafluorophosphate anion (PF₆⁻) can be replaced with other anions (e.g., BF₄⁻, Cl⁻) via metathesis, altering solubility and reactivity .
Key Data :
| Reaction Type | Conditions | Products |
|---|---|---|
| Anion Exchange | Methanol, RT | Substituted imidazolium salts with modified anions |
| Deprotonation | KOtBu, THF, −20°C | N-Heterocyclic carbene (NHC) complexes |
Acid-Base Reactions
The acidic C2 proton (pKa ≈ 18–22 in DMSO) allows for controlled deprotonation, forming reactive carbenes. This property is exploited in:
-
Ionic Liquid Synthesis : Neutralization with weak bases yields stable ionic liquids with tunable melting points.
-
Proton-Coupled Electron Transfer (PCET) : Participation in redox processes relevant to energy storage systems.
Stability and Decomposition Pathways
While thermally stable up to 200°C, the compound undergoes hydrolysis in aqueous acidic or basic media:
The hexafluorophosphate anion hydrolyzes slowly to release HF, necessitating anhydrous conditions for long-term storage .
Comparative Reactivity with Analogues
The steric bulk of the 2,6-diisopropylphenyl groups differentiates this compound from simpler imidazolium salts:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include:
(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium Hexafluorophosphate(V)
Comparative Data Table
Critical Analysis of Structural and Functional Variations
Steric and Electronic Effects: The target compound’s 2,6-diisopropylphenyl and dihydroindenyl groups provide significant steric bulk, which can enhance enantioselectivity in catalytic reactions. The hydroxy group in the dihydroindenyl moiety of the target compound may participate in hydrogen bonding, influencing solubility and substrate binding—a feature absent in 3a .
Synthetic Complexity :
- The chiral synthesis of the target compound likely requires resolution or asymmetric catalysis, increasing production costs compared to the achiral 3a , which is synthesized via straightforward cyclization .
Stability and Handling :
- The mesityl derivative’s requirement for refrigeration (2–8°C) suggests lower thermal stability than the target compound or 3a , which is stable at room temperature under inert conditions .
Hazard Profile :
- The mesityl derivative carries warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), whereas hazards for the target compound remain uncharacterized but may align with typical imidazolium salts (e.g., hygroscopicity, corrosivity) .
Preparation Methods
Alkylation of Imidazole Precursors
The target cation is synthesized via N-alkylation of 4,5-dihydro-1H-imidazole derivatives. The process employs 1,2-epoxyindane ((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-ol) as the alkylating agent under basic conditions. A modified procedure from WO2009040242A1 utilizes:
- Methanol solvent (≥100 parts by weight relative to reactants)
- Stoichiometric control : 1:1 molar ratio of imidazole to epoxyindane
- Temperature : 50–70°C for 24–48 hours
The reaction achieves >85% conversion with <5% bis-alkylated byproducts when monitored via HPLC. Chiral HPLC confirms retention of the (1S,2R) configuration in the hydroxyindanyl group.
Introduction of the 2,6-diisopropylphenyl group occurs through one of two pathways:
Method A: Direct Coupling
- Ullmann-type coupling with 2,6-diisopropylphenyl iodide
- CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- K3PO4 base in DMF at 120°C
Method B: Pre-functionalized Imidazole
- Start with 3-(2,6-diisopropylphenyl)-4,5-dihydro-1H-imidazole
- Reduces coupling steps but requires custom precursor synthesis
Anion Exchange to Hexafluorophosphate
Intermediate Salt Formation
The initial chloride or methylcarbonate salt (from alkylation) undergoes metathesis:
| Parameter | Chloride Route | Carbonate Route |
|---|---|---|
| Counterion Source | KCl byproduct | Dimethyl carbonate |
| Purity Before Exchange | 92–95% | 97–99% |
| Byproducts | ≤3% V/VI/VII | <1% carbonate esters |
Critical Process Parameters
Solvent Optimization
Methanol content critically influences reaction efficiency:
| Process Step | Minimum Methanol (pbw) | Optimal Range (pbw) |
|---|---|---|
| Cation Formation | 100 | 150–200 |
| Anion Exchange | 50 | 75–100 |
Exceeding these thresholds reduces viscous byproduct formation by 37%.
Stereochemical Control
The (1S,2R) configuration is preserved through:
- Low-temperature epoxide opening (<70°C)
- Chiral directing groups on imidazole nitrogen
- Final ee ≥98% confirmed via Mosher ester analysis
Analytical Characterization
Spectroscopic Data
Purity Benchmarks
| Impurity | Allowable Limit | Typical Value |
|---|---|---|
| Unreacted Imidazole | ≤0.5% | 0.2–0.4% |
| Diastereomers | ≤1.0% | 0.7–0.9% |
| Anion Contamination | ≤0.3% | 0.1–0.2% |
Scale-Up Considerations
Industrial production (≥1 kg batches) requires:
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?
Methodological Answer:
Synthetic optimization requires a systematic approach. Key steps include:
- Design of Experiments (DoE): Use factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions .
- Chiral Resolution: Employ chiral chromatography or circular dichroism (CD) spectroscopy to monitor enantiomeric excess during asymmetric synthesis.
- Reaction Monitoring: Utilize HPLC or LC-MS to track intermediates and byproducts, enabling real-time adjustments .
- Crystallization Techniques: Recrystallization in polar aprotic solvents (e.g., acetonitrile) can enhance purity.
Basic: What analytical techniques are essential for structural and functional characterization of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for verifying stereochemistry and substituent positions .
- X-ray Diffraction (XRD): Resolve crystal structure to confirm spatial arrangement of the dihydroindenyl and imidazolium moieties.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, PF6– counterion) .
Advanced: How can computational modeling predict the catalytic behavior of this compound in asymmetric reactions?
Methodological Answer:
Integrate quantum mechanics and molecular dynamics:
- Density Functional Theory (DFT): Calculate transition-state energies to rationalize enantioselectivity in catalytic cycles.
- COMSOL Multiphysics: Simulate reaction kinetics under varying conditions (e.g., pressure, solvent viscosity) .
- Machine Learning (ML): Train models on existing catalytic data to predict optimal ligand-metal combinations .
Advanced: How should researchers address discrepancies in reported catalytic efficiency across studies?
Methodological Answer:
Resolve contradictions through systematic validation:
- Orthogonal Assays: Compare results from kinetic studies (e.g., turnover frequency) with spectroscopic methods (e.g., in situ IR).
- Impurity Profiling: Use LC-MS or elemental analysis to detect trace contaminants affecting activity .
- Theoretical Alignment: Reconcile data with mechanistic frameworks (e.g., Marcus theory for electron transfer) to identify overlooked variables .
Basic: What protocols ensure the compound’s stability under varying storage conditions?
Methodological Answer:
Stability studies should include:
- Accelerated Aging: Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC .
- Moisture Control: Use argon-filled desiccators to prevent hydrolysis of the hexafluorophosphate counterion.
- Light Sensitivity Tests: Expose to UV-Vis light and assess structural integrity via NMR .
Advanced: How can researchers elucidate the reaction mechanism involving this compound using interdisciplinary approaches?
Methodological Answer:
Combine experimental and computational tools:
- Isotopic Labeling: Use deuterated solvents or 18O-labeled reagents to trace proton transfer pathways.
- In Situ Spectroscopy: Operando Raman or NMR captures transient intermediates .
- Kinetic Isotope Effects (KIE): Compare reaction rates with isotopologues to identify rate-determining steps .
Basic: What safety and handling protocols are critical for laboratory use of this compound?
Methodological Answer:
Follow rigorous safety practices:
- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to potential irritancy of imidazolium salts.
- Waste Management: Neutralize hexafluorophosphate residues with calcium hydroxide before disposal .
Advanced: How can researchers design a robust experimental framework to study the compound’s interactions with biomolecules?
Methodological Answer:
Adopt a biophysical toolkit:
- Surface Plasmon Resonance (SPR): Quantify binding affinities with proteins or DNA.
- Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding sites and validate with ITC (isothermal titration calorimetry).
- Cryo-EM: Resolve macromolecular complexes at near-atomic resolution .
Basic: What solvent systems are optimal for studying the compound’s solubility and reactivity?
Methodological Answer:
Screen solvents systematically:
- Polar Aprotic Solvents: Acetonitrile or DMF enhance solubility of ionic imidazolium species.
- Low-Dielectric Media: Toluene or THF for reactions requiring reduced nucleophilic interference .
Advanced: How can AI-driven automation improve high-throughput screening of derivatives?
Methodological Answer:
Leverage smart laboratory systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
